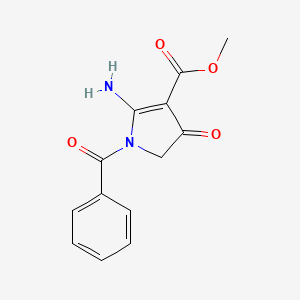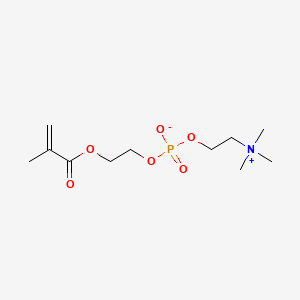
Vanadyl acetylacetonate
Descripción general
Descripción
Métodos De Preparación
Vanadyl acetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of vanadyl sulfate (VOSO₄) with acetylacetone (Hacac) under acidic conditions, producing this compound and sulfuric acid as a byproduct : [ \text{VOSO}_4 + 2 \text{Hacac} \rightarrow \text{VO(acac)}_2 + \text{H}_2\text{SO}_4 ]
Another method involves a redox reaction starting with vanadium pentoxide (V₂O₅), where some acetylacetone is oxidized to 2,3,4-pentanetrione . Industrial production methods typically follow similar synthetic routes but are optimized for larger-scale production and higher yields .
Análisis De Reacciones Químicas
Vanadyl acetylacetonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is commonly used as a catalyst in organic chemistry, particularly for the epoxidation of allylic alcohols by tert-butyl hydroperoxide (TBHP) . The VO(acac)₂-TBHP system selectively epoxidizes allylic alcohols, leaving other alkenes untouched .
In addition to epoxidation, this compound can participate in Mannich reactions, sulfoxidation of alkanes, and asymmetric oxidation of disulfides . Common reagents and conditions used in these reactions include TBHP, pyridine, and methylamine . The major products formed from these reactions depend on the specific substrates and reaction conditions employed.
Aplicaciones Científicas De Investigación
Vanadyl acetylacetonate has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various organic reactions, including epoxidation and oxidation . In material science, it serves as a precursor for synthesizing vanadium-containing materials, such as vanadium oxide thin films and nanoparticles, which have applications in electronics, catalysis, and energy storage .
In biology and medicine, this compound exhibits insulin mimetic properties, making it a potential therapeutic agent for diabetes mellitus . It can stimulate the phosphorylation of protein kinase B (PKB/Akt) and glycogen synthase kinase 3 (GSK-3), which are important targets in the insulin signaling pathway . Additionally, this compound has shown antiproliferative activities against tumor cell lines, suggesting its potential as an anticancer agent .
Mecanismo De Acción
The mechanism of action of vanadyl acetylacetonate involves its ability to mimic insulin and modulate various biochemical pathways. It can stimulate the phosphorylation of PKB/Akt and GSK-3, enhancing the insulin signaling pathway and promoting glucose metabolism . This compound also upregulates peroxisome-proliferator-activated receptor γ (PPARγ) and adiponectin expression in differentiated adipocytes, contributing to its antidiabetic effects .
Furthermore, this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), which enhances the phosphorylation of insulin receptor substrate 1 and activation of phosphatidylinositol 3-kinase (PI3K)-Akt signal transduction . This mechanism may explain its potential therapeutic benefits for diabetes and cancer.
Comparación Con Compuestos Similares
Vanadyl acetylacetonate is part of a broader class of metal acetylacetonates, which are coordination complexes derived from the acetylacetonate anion (acac) and metal ions . Similar compounds include chromium(III) acetylacetonate, manganese(III) acetylacetonate, and iron(III) acetylacetonate . These compounds share similar coordination geometries and reactivity patterns but differ in their specific metal centers and oxidation states.
Compared to other vanadium compounds, this compound is unique due to its stability and specific reactivity in organic transformations . Its ability to selectively catalyze epoxidation reactions and exhibit insulin mimetic properties sets it apart from other metal acetylacetonates .
Conclusion
This compound is a versatile coordination compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including its stability, reactivity, and insulin mimetic effects, make it a valuable compound for various scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization in diverse fields.
Propiedades
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJZWAQYMGNBE-SUKNRPLKSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5V | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue or green powder; Slightly soluble in water; [MSDSonline] | |
| Record name | Vanadyl bis(acetylacetonate) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8234 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3153-26-2 | |
| Record name | Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxobis(pentane-2,4-dionato-O,O')vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B7853797.png)



![6-(1-NH2Et)-4-(3-(dimethylamino)Pr)-2-Et-2H-benzo[b]-1,4-oxazin-3(4H)-one diHCl](/img/structure/B7853820.png)





![3-Amino-2-[4-butoxycarbonyl(piperazino)]pyridine](/img/structure/B7853879.png)

